4-(丁基氨基)-3-硝基苯甲酸

描述

4-(Butylamino)-3-nitrobenzoic acid is a chemical compound of interest due to its structural and functional properties. This compound is related to several research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and ethyl 4-butylamino-3-nitrobenzoate, has been explored through various chemical reactions involving nitration, reduction, and esterification processes. These studies highlight methods to achieve high yield and efficiency, showcasing the importance of optimizing synthesis conditions for related nitrobenzoic acid derivatives (Cai Chun, 2004); (S. N. Narendra Babu et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 4-butylamino-3-nitrobenzoate has been analyzed, revealing that it consists of three crystallographically independent molecules, each stabilized by intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif. This structural analysis provides insight into the stabilization mechanisms of similar compounds (S. N. Narendra Babu et al., 2009).

Chemical Reactions and Properties

Research on related compounds demonstrates a variety of chemical reactions, including nitration, reduction, and esterification, which are crucial for the synthesis of 4-(Butylamino)-3-nitrobenzoic acid derivatives. These studies also highlight the importance of optimizing reaction conditions to improve yield and efficiency (Ren Li-jun, 2008).

科学研究应用

晶体学和分子结构:

- 乙酰基-4-丁基氨基-3-硝基苯甲酸酯: 该化合物的晶体结构显示出由分子内N—H⋯O氢键形成的S(6)环状基元。结构进一步通过分子间的N—H⋯O和C—H⋯O氢键稳定,表明在理解分子相互作用和设计新材料(Narendra Babu et al., 2009)方面具有潜在应用。

化学合成和改进:

- 甲基-4-丁酰氨基-3-甲基-5-硝基苯甲酸酯: 利用硝酸和硫酸混合的改进合成方法已经开发,具有高产率、低生产成本和高质量等优势。这表明其在高效和具有成本效益的工业生产中的实用性(Cai Chun, 2004)。

药物中间体:

- 甲基-4-丁氨基-3-甲基-5-氨基苯甲酸酯的合成: 这种重要的药物中间体以72%的总产率合成。该过程涉及对甲基-4-丁酰氨基-3-甲基苯甲酸酯进行硝化和还原硝化化合物。这表明其在药物制造中的作用(Tao Feng, 2005)。

分子静电势和发光性能:

- 乙酰基-1-丁基-2-(2-羟基-4-甲氧基苯基)-1H-苯并[d]咪唑-5-羧酸乙酯: 该化合物由乙酰基-4-(丁基氨基)-3-硝基苯甲酸酯合成。对其结构特征和分子静电势进行了分析,表明在需要详细分子分析的领域以及由于其发光性能可能在光电应用中具有潜在应用(Sathyanarayana et al., 2021)。

固相合成:

- 取代的2-氨基甲基苯并咪唑: 采用与4-(丁基氨基)-3-硝基苯甲酸酯密切相关的树脂结合的4-氟-3-硝基苯甲酸,用于创建取代的1,2-二氨基苯,随后形成苯并咪唑。这表明通过固相支持策略在创建多样化的药物化合物方面具有潜在应用(Kilburn et al., 2000)。

安全和危害

未来方向

While specific future directions for 4-(Butylamino)-3-nitrobenzoic acid are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could suggest potential future directions for the development and application of 4-(Butylamino)-3-nitrobenzoic acid.

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, aminosalicylic acid inhibits folic acid synthesis, which is crucial for bacterial growth .

Biochemical Pathways

For example, antifungal agents can target enzymes involved in amino acid and protein biosynthesis, leading to growth inhibition .

Pharmacokinetics

A compound with a similar structure, bumetanide, is known to be rapidly absorbed and eliminated from the body, with renal clearance contributing significantly to the total elimination .

Result of Action

It’s known that similar compounds, such as benzonatate, are hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (baba) by plasma butyrylcholinesterase (bche) .

Action Environment

It’s known that similar compounds can be influenced by various factors, including the ph of the environment, temperature, and the presence of other compounds .

属性

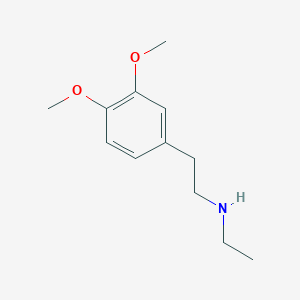

IUPAC Name |

4-(butylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATRMRVHZVOHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385259 | |

| Record name | 4-(butylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butylamino)-3-nitrobenzoic acid | |

CAS RN |

120321-65-5 | |

| Record name | 4-(butylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

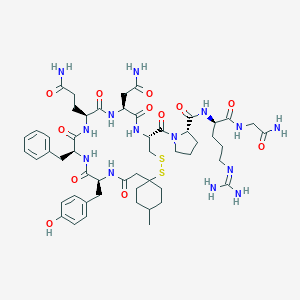

Q1: What are the key structural features of 4-(butylamino)-3-nitrobenzoic acid as revealed by the crystallographic study?

A1: The crystallographic analysis of 4-(butylamino)-3-nitrobenzoic acid reveals several key structural features []:

Q2: Were there any challenges in determining the crystal structure of 4-(butylamino)-3-nitrobenzoic acid?

A2: Yes, the crystal studied was a non-merohedral twin, meaning it was composed of two or more crystal domains in a specific, symmetrical arrangement []. This type of twinning can complicate crystallographic analysis. Despite this challenge, the researchers successfully determined the structure, with the minor twin component contributing to 29% of the overall structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)